REACTION_CXSMILES
|
[CH:1]1[C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6](=[O:15])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C(NC(C)C)(C)C.Cl[Si:29]([CH3:32])([CH3:31])[CH3:30]>C1COCC1.C([N-]C(C)C)(C)C.[Li+].O>[CH3:30][Si:29]([CH3:32])([CH3:31])[C:4]1[C:5]2[S:6](=[O:15])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][C:8]=3[Si:29]([CH3:32])([CH3:31])[CH3:30])[S:13][C:14]=2[CH:1]=[CH:2][CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2S(C3=CC=CC=C3SC12)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portion at −78° C. under inert atmosphere
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to quench the excess base
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the crude mixture was redissolved in ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted by ether
|
Type
|
WASH
|
Details
|
It was further washed by water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography (hexane/CH2Cl2 4/1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=CC=2SC3=CC=CC(=C3S(C12)=O)[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |